

Dhfr-IN-15: In Vitro Assay Protocols and Application Notes

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Compound of Interest

Compound Name: **Dhfr-IN-15**
Cat. No.: **B12380812**

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Introduction

Dhfr-IN-15 (also referred to as compound 34) is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.^[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.^[2] This document provides detailed protocols for in vitro assays to characterize the activity of **Dhfr-IN-15**.

Mechanism of Action

Dhfr-IN-15 acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. This inhibition leads to a depletion of the intracellular pool of THF. The lack of THF stalls the synthesis of thymidine and purines, which are essential building blocks for DNA replication. Consequently, rapidly proliferating cells, such as cancer cells, are highly susceptible to the effects of DHFR inhibition.^{[1][2]}

Data Presentation

While specific quantitative data for the half-maximal inhibitory concentration (IC50) of **Dhfr-IN-15** in biochemical assays and its anti-proliferative effects (GI50) in cell lines are not publicly

available in the reviewed literature, a supplier, MedchemExpress, notes that **Dhfr-IN-15** "effectively binds to DHFR in cells, reducing DHFR levels to 10 nM". The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: Biochemical Assay - **Dhfr-IN-15** Inhibition of Human DHFR

Parameter	Value
IC50 (nM)	To be determined
Ki (nM)	To be determined
Assay Conditions	e.g., 50 mM Tris-HCl, pH 7.5, 100 μ M NADPH, 50 μ M DHF

Table 2: Cell-Based Assay - Anti-proliferative Activity of **Dhfr-IN-15**

Cell Line	GI50 (μ M)
MCF-7 (Breast Cancer)	To be determined
A549 (Lung Cancer)	To be determined
HeLa (Cervical Cancer)	To be determined
Other (Specify)	To be determined

Experimental Protocols

DHFR Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC50 value of **Dhfr-IN-15** against purified human DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

- Recombinant Human DHFR enzyme

- **Dhfr-IN-15**
- Dihydrofolate (DHF)
- NADPH
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- DMSO (for compound dilution)
- 96-well clear flat-bottom plate
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagents:
 - Dissolve **Dhfr-IN-15** in DMSO to create a high-concentration stock solution.
 - Prepare a series of dilutions of **Dhfr-IN-15** in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
 - Prepare working solutions of human DHFR enzyme, DHF, and NADPH in Assay Buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Diluted **Dhfr-IN-15** or DMSO (for control wells)
 - DHFR enzyme solution
 - Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:

- Add the DHF and NADPH solution to each well to start the reaction.
- Measure Absorbance:
 - Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of **Dhfr-IN-15**.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative effect of **Dhfr-IN-15** on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HeLa)
- **Dhfr-IN-15**
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- Multi-well spectrophotometer (ELISA reader)

Procedure:**• Cell Seeding:**

- Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

• Compound Treatment:

- Prepare a serial dilution of **Dhfr-IN-15** in complete cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **Dhfr-IN-15**. Include wells with medium and DMSO as a vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

• MTT Addition:

- Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

• Formazan Solubilization:

- Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

• Measure Absorbance:

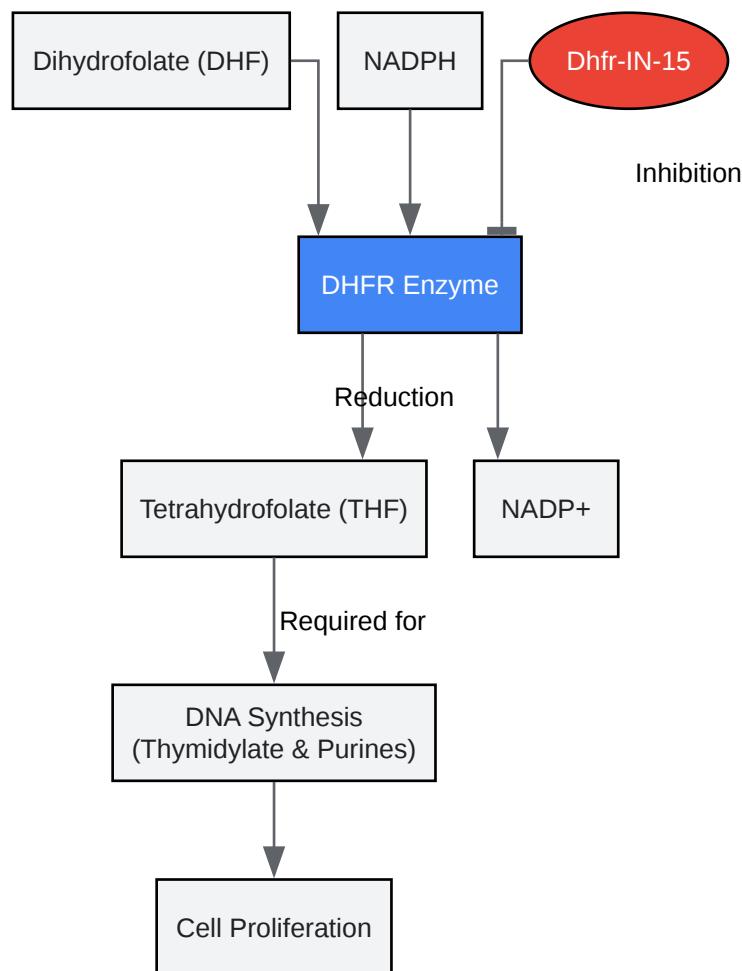
- Measure the absorbance at 570 nm using a microplate reader.

• Data Analysis:

- Calculate the percentage of cell viability for each concentration of **Dhfr-IN-15** relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration.

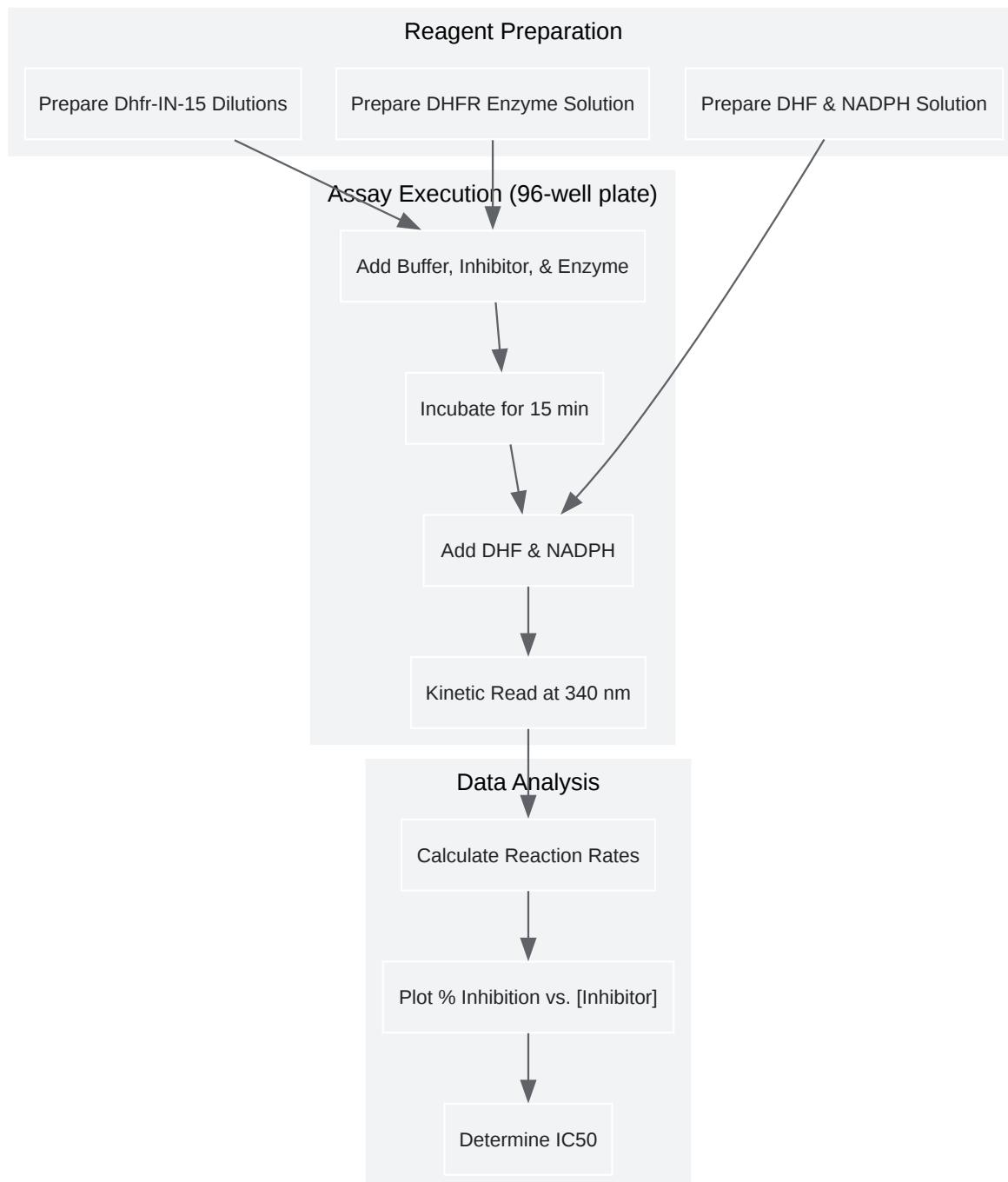
- Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Visualizations



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Caption: DHFR Inhibition Pathway by **Dhfr-IN-15**.

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Caption: Workflow for DHFR Enzymatic Inhibition Assay.

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